

Check Availability & Pricing

# RG7800: A Technical Guide to an SMN2 Splicing Modifier

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

RG7800, also known as RO6885247, is a small molecule that was developed as a potent and orally bioavailable Survival of Motor Neuron 2 (SMN2) splicing modifier for the potential treatment of Spinal Muscular Atrophy (SMA).[1][2] SMA is a devastating neuromuscular disorder caused by insufficient levels of the SMN protein.[1][2] RG7800 was designed to correct the alternative splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][2] While showing promise in early clinical trials by effectively increasing SMN protein levels, its development was halted due to unforeseen retinal toxicity observed in preclinical animal studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for RG7800.

## **Chemical Structure and Properties**

**RG7800** is a complex heterocyclic molecule with the IUPAC name 2-(4-ethyl-6-methyl-pyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methyl-4-piperidyl)pyrido[1,2-a]pyrimidin-4-one.[3]

Chemical Structure:

#### **Table 1: Chemical Identifiers**



| Identifier    | Value                                                                                                             |  |
|---------------|-------------------------------------------------------------------------------------------------------------------|--|
| Compound Name | RG7800                                                                                                            |  |
| Synonyms      | RO6885247                                                                                                         |  |
| CAS Number    | 1449598-06-4[1]                                                                                                   |  |
| IUPAC Name    | 2-(4-ethyl-6-methyl-pyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methyl-4-piperidyl)pyrido[1,2-a]pyrimidin-4-one[3] |  |

**Table 2: Physicochemical Properties** 

| Property                                                       | Value                                                     | Source |
|----------------------------------------------------------------|-----------------------------------------------------------|--------|
| Molecular Formula                                              | C24H28N6O                                                 | [1]    |
| Molecular Weight                                               | 416.52 g/mol                                              | [1]    |
| Appearance                                                     | Solid, Off-white to white                                 | [1]    |
| Solubility                                                     | 100 mg/mL in 1 M HCl (with sonication)                    | [5]    |
| 2.5 mg/mL in Ethanol (with sonication)                         | [5]                                                       |        |
| 1.25 mg/mL in H2O (with sonication, pH adjusted to 3 with HCl) | [5]                                                       |        |
| рКа                                                            | Data not available                                        | _      |
| LogP                                                           | Data not available                                        | _      |
| Permeability                                                   | High passive permeability<br>(≥100 nm/s in LLC-PK1 cells) | [4]    |

## Biological Properties and Mechanism of Action Biological Activity



RG7800 is a selective SMN2 splicing modifier.[1][2] Its primary biological activity is to increase the production of full-length SMN protein from the SMN2 gene.[1][2] In preclinical studies using fibroblasts from an SMA type I patient, RG7800 promoted the inclusion of exon 7 in SMN2 mRNA, leading to the generation of full-length mRNA.[5] In a mouse model of SMA, treatment with RG7800 resulted in a dose-dependent increase in SMN protein levels and a significant increase in survival.[5] Early clinical trials in healthy adults and SMA patients demonstrated that oral administration of RG7800 could increase full-length SMN2 mRNA in the blood and lead to a two-fold increase in SMN protein levels in patients.[2][6]

#### **Mechanism of Action**

The underlying cause of SMA is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but due to a single nucleotide polymorphism (C-to-T transition) in exon 7, the majority of SMN2 transcripts lack this exon, resulting in a truncated and unstable protein (SMNΔ7).[7] **RG7800** acts by binding to specific sites on the SMN2 pre-mRNA. This binding event stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7, and is believed to dislocate inhibitory splicing factors like hnRNP G.[8] This modulation of the spliceosome's activity favors the inclusion of exon 7 into the mature mRNA transcript. The resulting full-length SMN2 mRNA is then translated into a stable, functional SMN protein, thereby compensating for the deficiency caused by the non-functional SMN1 gene.



Click to download full resolution via product page



Caption: Mechanism of RG7800 action on SMN2 pre-mRNA splicing.

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of **RG7800**.

### In Vitro SMN2 Splicing Assay

This assay is designed to assess the ability of a compound to directly modulate the splicing of SMN2 pre-mRNA in a cell-free system.

#### Methodology:

- Preparation of Radiolabeled SMN2 Pre-mRNA:
  - A minigene construct containing SMN2 exons 6 and 7, and the intervening intron 6, is transcribed in vitro in the presence of [α-32P]UTP.
  - The resulting radiolabeled pre-mRNA is purified by gel electrophoresis.
- In Vitro Splicing Reaction:
  - HeLa cell nuclear extract is prepared as a source of splicing factors.
  - The splicing reaction is assembled in a buffer containing the nuclear extract, ATP, and other necessary co-factors.
  - RG7800, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle control (DMSO alone) is also included.
  - The radiolabeled SMN2 pre-mRNA is added to initiate the reaction.
  - The reaction is incubated at 30°C for a defined period (e.g., 2 hours).
- Analysis of Splicing Products:
  - RNA is extracted from the reaction mixture.



- The RNA is resolved on a denaturing polyacrylamide gel.
- The gel is dried and exposed to a phosphor screen or X-ray film.
- The relative abundance of the pre-mRNA, spliced mRNA (with exon 7 included), and splicing intermediates is quantified. An increase in the ratio of spliced mRNA to pre-mRNA indicates positive splicing modulation.

### **Cell-Based SMN Reporter Assay**

This assay measures the effect of a compound on SMN2 splicing within a cellular context.

#### Methodology:

- Cell Line and Reporter Construct:
  - A stable cell line (e.g., HEK293) is engineered to express a reporter construct.
  - The construct contains a portion of the SMN2 gene, including exons 6, 7, and 8. Exon 8 is fused in-frame with a reporter gene, such as luciferase or green fluorescent protein (GFP).
    [9][10]
  - Splicing that includes exon 7 results in a functional, full-length reporter protein, while exclusion of exon 7 leads to a frameshift and a non-functional protein.
- Compound Treatment:
  - The reporter cells are seeded in multi-well plates.
  - **RG7800** is added to the cell culture medium at a range of concentrations.
  - The cells are incubated with the compound for a specified duration (e.g., 24-48 hours).
- Reporter Gene Measurement:
  - For a luciferase reporter, a lysis buffer and luciferase substrate are added to the wells, and luminescence is measured using a plate reader.



- For a GFP reporter, fluorescence is measured using a fluorescence plate reader or by flow cytometry.
- An increase in the reporter signal relative to the vehicle control indicates that the compound promotes the inclusion of exon 7.

### Western Blot for SMN Protein Quantification

This method is used to quantify the levels of SMN protein in cells or tissues following treatment with RG7800.[11][12]

#### Methodology:

- Protein Extraction:
  - Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors.[13]
  - The lysate is centrifuged to remove cellular debris, and the supernatant containing the total protein is collected.
  - Protein concentration is determined using a BCA assay.[11]
- SDS-PAGE and Protein Transfer:
  - Equal amounts of protein from each sample are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
  - The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for the SMN protein.
  - A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize for protein loading.

## Foundational & Exploratory





- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection and Quantification:
  - A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
  - The intensity of the SMN protein band is quantified and normalized to the loading control.





Click to download full resolution via product page



**Caption:** A typical workflow for the discovery and development of an SMN2 splicing modifier like **RG7800**.

## **Toxicology and Clinical Development Retinal Toxicity**

The clinical development of **RG7800** was halted due to the observation of non-reversible adverse effects on the retina in cynomolgus monkeys during long-term toxicity studies.[3][14] While the precise mechanism of **RG7800**-induced retinal toxicity is not fully elucidated, similar toxicities with other small molecules have been linked to mechanisms such as the accumulation of the drug in pigmented retinal cells, leading to lysosomal dysfunction and photoreceptor degeneration.[15] Another potential mechanism for drug-induced retinal toxicity involves the generation of reactive oxygen species (ROS) and the activation of signaling cascades that lead to photoreceptor cell death.[16][17]

#### **Clinical Trials**

**RG7800** was evaluated in a Phase 1 clinical trial in healthy volunteers and a Phase 1b/2a trial, known as MOONFISH, in patients with Type 2 and 3 SMA.[3][18] The studies demonstrated that **RG7800** was generally well-tolerated in the short term and showed a dose-dependent increase in full-length SMN2 mRNA and a doubling of SMN protein levels in patients.[6][14] Despite these promising efficacy signals, the MOONFISH trial was suspended in 2015 following the preclinical toxicology findings.[3]

### Conclusion

RG7800 represents a significant milestone in the development of small molecule splicing modifiers for the treatment of SMA. It provided crucial proof-of-concept for the therapeutic strategy of targeting SMN2 splicing. Although its clinical development was terminated due to safety concerns, the learnings from the RG7800 program, including insights into its mechanism of action and off-target effects, have been instrumental in the development of next-generation SMN2 splicing modifiers with improved safety profiles, such as risdiplam (Evrysdi®), which has since gained regulatory approval. The story of RG7800 underscores the critical importance of thorough preclinical toxicology studies and the iterative nature of drug discovery and development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curesma.org [curesma.org]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. curesma.org [curesma.org]
- 7. curesma.org [curesma.org]
- 8. mdpi.com [mdpi.com]
- 9. US20090031435A1 SMA Therapy and Cell Based Assay Google Patents [patents.google.com]
- 10. Drug screening with human SMN2 reporter identifies SMN protein stabilizers to correct SMA pathology | Life Science Alliance [life-science-alliance.org]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. smanewstoday.com [smanewstoday.com]
- 15. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy
  PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of all-trans-retinal toxicity with implications for stargardt disease and agerelated macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Mechanism of All-trans-retinal Toxicity with Implications for Stargardt Disease and Agerelated Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- To cite this document: BenchChem. [RG7800: A Technical Guide to an SMN2 Splicing Modifier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587620#rg7800-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com